2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)

Übersicht

Beschreibung

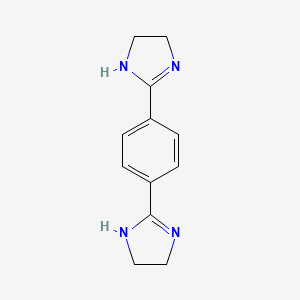

2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is a compound belonging to the imidazole family, characterized by its unique structure comprising two imidazole rings connected by a phenylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The process involves nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole rings, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The phenylene bridge and imidazole rings can undergo substitution reactions, introducing various substituents that alter the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced or modified properties compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its structural similarity to biologically active molecules. Research indicates that it can serve as a scaffold for the development of new drugs targeting various diseases:

- Antiviral Activity : Studies have indicated that derivatives of bis-imidazoles exhibit activity against influenza virus endonuclease inhibitors .

- Anticancer Properties : Some analogs have been explored for their potential to inhibit cancer cell proliferation by interacting with specific biological targets.

Materials Science

In materials science, 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is utilized for creating advanced materials due to its unique structural properties:

- Supramolecular Chemistry : The compound can form hydrogen bonds and π–π interactions that are essential for constructing supramolecular architectures .

- Polymer Composites : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Catalytic Applications

The compound has been investigated as a catalyst or catalyst precursor in various chemical reactions:

- Nanocatalysts : Research has demonstrated that imidazole-based compounds can be immobilized on magnetic nanoparticles to create reusable catalysts for organic transformations .

- Synthesis of Imidazolines : It serves as a key intermediate in the synthesis of imidazolines and bis-imidazolines under mild conditions .

Case Study 1: Antiviral Drug Development

A study published in Journal of Medicinal Chemistry focused on synthesizing novel bis-imidazoles based on this compound framework to evaluate their antiviral efficacy against influenza viruses. The synthesized compounds were subjected to biological assays which revealed promising activity profiles similar to known antiviral agents .

Case Study 2: Supramolecular Assembly

Research conducted by Jiangnan University explored the use of this compound in supramolecular chemistry. The study highlighted how hydrogen bonding interactions facilitated the formation of stable crystalline structures that could be manipulated for various applications in material design .

Wirkmechanismus

The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The phenylene bridge provides structural rigidity, allowing the compound to interact with specific biological targets, potentially inhibiting or modulating their functions .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a similar imidazole structure but with a phenylmethyl substituent instead of a phenylene bridge.

1H-Indole, 2,2’-(1,4-phenylene)bis[6-(4,5-dihydro-1H-imidazol-2-yl)-]: Another related compound with an indole core and imidazole substituents.

Uniqueness: 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is unique due to its symmetrical structure and the presence of two imidazole rings connected by a phenylene bridge. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole), commonly referred to as bib-imidazole, is a compound featuring two imidazole rings connected by a phenylene bridge. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of bib-imidazole, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of bib-imidazole is CHN. Its structure consists of two 4,5-dihydro-1H-imidazole moieties linked by a para-phenylene group. The compound exhibits unique physical and chemical properties that contribute to its biological activities.

Synthesis

The synthesis of bib-imidazole typically involves the reaction of 1,4-benzenedicarboxylic acid with ethylenediamine under reflux conditions. The following general procedure has been reported:

-

Reagents :

- 1,4-benzenedicarboxylic acid

- Ethylenediamine

- Toluene-p-sulfonic acid

-

Procedure :

- Combine the reagents in ethylene glycol and heat at 198°C for several hours.

- Remove excess solvent via distillation.

- Neutralize the solution to precipitate bib-imidazole.

- Yield : Approximately 83% based on starting materials .

Anticancer Activity

Bib-imidazole has shown promising results in various anticancer assays:

- In vitro Studies : Research indicates that bib-imidazole exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound demonstrated an IC value of approximately 10 µM against these cell lines .

- Mechanism of Action : The anticancer effects are hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Studies have suggested that bib-imidazole may interfere with DNA synthesis and repair mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, bib-imidazole has been evaluated for antimicrobial activity:

- Bacterial Inhibition : It has shown effectiveness against both gram-positive and gram-negative bacterial strains. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Fungal Activity : Bib-imidazole also demonstrated antifungal properties against Candida species, suggesting its potential use as an antifungal agent .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of bib-imidazole in therapeutic applications:

- Case Study on Cancer Treatment : A study involving a series of imidazole derivatives including bib-imidazole reported enhanced anticancer activity when combined with conventional chemotherapy agents. The combination therapy showed a synergistic effect in reducing tumor size in animal models .

- Antimicrobial Efficacy : Another investigation focused on the use of bib-imidazole in treating infections caused by resistant strains of bacteria. The study found that bib-imidazole not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics when used in combination therapy .

Eigenschaften

IUPAC Name |

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4H,5-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSKAODQSCDUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328887 | |

| Record name | STK367889 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3617-11-6 | |

| Record name | STK367889 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.